4-Chloronicotinaldehyde
Overview
Description
It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and chloroform, and slightly soluble in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, dyes, rubber additives, and coatings .
Mechanism of Action
Target of Action
For instance, they can be used to synthesize 1,4-Dihydropyridinecarboxylates, which have shown anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Mode of Action
It’s known that nicotinaldehydes can react with amino-crotonoates to prepare 1,4-dihydropyridinecarboxylates These compounds can interact with their targets, leading to various biological effects
Biochemical Pathways
The synthesized 1,4-dihydropyridinecarboxylates from nicotinaldehydes have shown to affect various biological pathways, including anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Pharmacokinetics
It’s known that such properties are strongly influenced by physicochemical parameters . The compound’s molecular weight is 141.56 , which could influence its absorption and distribution
Result of Action
The synthesized 1,4-dihydropyridinecarboxylates from nicotinaldehydes have shown anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These effects indicate that the compound could potentially influence cellular processes related to these activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that factors such as pH, temperature, and presence of other substances can affect the stability and activity of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloronicotinaldehyde can be synthesized through several methods. Another method involves the reaction of 4-chloropyridine with formyl chloride in the presence of an acid-binding agent .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving 4-chloropyridine and various reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronicotinic acid.
Reduction: It can be reduced to form 4-chloronicotinalcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: 4-Chloronicotinic acid.
Reduction: 4-Chloronicotinalcohol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Chloronicotinaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloronicotinaldehyde is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
4-Aminonicotinaldehyde: Contains an amino group instead of a chlorine atom.
4-Methoxynicotinaldehyde: Contains a methoxy group instead of a chlorine atom.
4-Iodo-2-methoxynicotinaldehyde: Contains both iodine and methoxy groups.
These compounds differ in their chemical properties and reactivity, making this compound a valuable intermediate for specific synthetic applications.
Properties
IUPAC Name |
4-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMBQRXOMOMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554984 | |
Record name | 4-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114077-82-6 | |
Record name | 4-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloronicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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